![molecular formula C16H26IN3OSi B598671 3-Iodo-N-isobutyl-1-(((trimethylsilyl)methoxy)methyl)-1H-Pyrrolo[2,3-b]pyridin-4-amine CAS No. 1203566-36-2](/img/structure/B598671.png)

3-Iodo-N-isobutyl-1-(((trimethylsilyl)methoxy)methyl)-1H-Pyrrolo[2,3-b]pyridin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

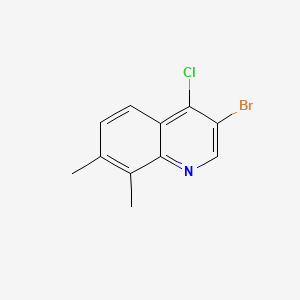

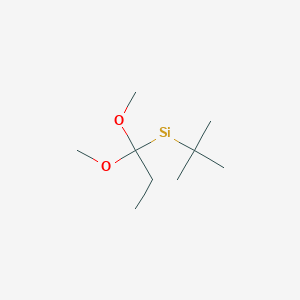

The compound you mentioned is a complex organic molecule that contains several functional groups. It has an iodine atom (I), an isobutyl group (C4H9), a trimethylsilyl group (Si(CH3)3), a methoxy group (OCH3), a pyrrolo[2,3-b]pyridine group, and an amine group (NH2). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The trimethylsilyl group is known to be bulky and could influence the overall shape and properties of the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an iodine atom could increase its molecular weight and potentially its boiling point. The trimethylsilyl group could increase its volatility .Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has demonstrated that pyrrolopyridines and pyrrolidines can be synthesized through various methods, including palladium-catalyzed reactions and reactions with nucleophiles. These methods allow for the stepwise and regioselective installation of functional groups, offering pathways to synthesize compounds with specific properties for targeted research applications (Kieseritzky & Lindström, 2010).

Catalysis and Organic Synthesis

Compounds similar to 3-Iodo-N-isobutyl-1-(((trimethylsilyl)methoxy)methyl)-1H-Pyrrolo[2,3-b]pyridin-4-amine have been used as intermediates in the preparation of other biologically active molecules. The structural features of these compounds, such as the presence of a trimethylsilyl group, make them suitable for catalytic processes and the synthesis of complex organic molecules. For example, these compounds can participate in cross-coupling reactions, a key process in the synthesis of pharmaceuticals and agrochemicals (Park et al., 1998).

Pharmaceutical Research

Derivatives of pyrrolopyridines and pyrrolidines, which share a structural similarity with the compound , have been explored for their potential pharmaceutical applications. These compounds have been investigated for their inhibitory activity on enzymes such as xanthine oxidase, which is relevant in the context of treating diseases like gout or certain types of cardiovascular diseases (Seela et al., 1984).

Materials Science

In materials science, pyrrolidines and their derivatives have found applications in the development of new materials, such as dye-sensitized solar cells (DSSCs). Compounds containing trimethylsilyl groups, similar to the one discussed, can be used as components in the electrolytes of DSSCs, influencing the efficiency and stability of these solar cells (Wu et al., 2013).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

3-iodo-N-(2-methylpropyl)-1-(trimethylsilylmethoxymethyl)pyrrolo[2,3-b]pyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26IN3OSi/c1-12(2)8-19-14-6-7-18-16-15(14)13(17)9-20(16)10-21-11-22(3,4)5/h6-7,9,12H,8,10-11H2,1-5H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULJFUJYLLUGCAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=C2C(=CN(C2=NC=C1)COC[Si](C)(C)C)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26IN3OSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743281 |

Source

|

| Record name | 3-Iodo-N-(2-methylpropyl)-1-{[(trimethylsilyl)methoxy]methyl}-1H-pyrrolo[2,3-b]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203566-36-2 |

Source

|

| Record name | 3-Iodo-N-(2-methylpropyl)-1-{[(trimethylsilyl)methoxy]methyl}-1H-pyrrolo[2,3-b]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazol-7-ol](/img/structure/B598605.png)